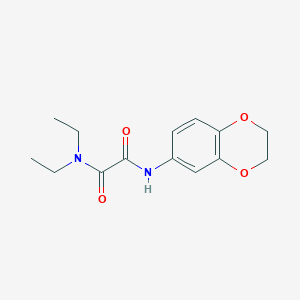![molecular formula C18H19F3N4O2S B4083027 N-4-morpholinyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083027.png)
N-4-morpholinyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide
Übersicht
Beschreibung
N-4-morpholinyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTP and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
MPTP is a potent inhibitor of mitochondrial complex I, which leads to a decrease in cellular energy production. This results in the death of dopaminergic neurons in the substantia nigra, which is the underlying cause of Parkinson’s disease.
Biochemical and physiological effects:
MPTP has been shown to induce Parkinson’s disease-like symptoms in animal models, which include tremors, rigidity, and akinesia. MPTP has also been shown to cause oxidative stress and inflammation, which can lead to cell death and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages as a research tool, including its ability to induce Parkinson’s disease-like symptoms in animal models, its potency as a mitochondrial complex I inhibitor, and its ability to cause oxidative stress and inflammation. However, MPTP also has several limitations, including its potential toxicity and the fact that it only induces a subset of Parkinson’s disease symptoms.
Zukünftige Richtungen
There are several future directions for MPTP research, including the development of new treatments for Parkinson’s disease, the study of the effects of MPTP on other neurological disorders, and the development of new research tools based on MPTP. Additionally, further research is needed to better understand the mechanism of action of MPTP and its potential toxicity in humans.
In conclusion, N-4-morpholinyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide is a synthetic compound that has significant potential as a research tool in various fields. Its ability to induce Parkinson’s disease-like symptoms in animal models and its potency as a mitochondrial complex I inhibitor make it a valuable tool for studying the disease and developing new treatments. However, further research is needed to better understand its mechanism of action and potential toxicity in humans.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, MPTP has been used to induce Parkinson’s disease in animal models, which has helped researchers to better understand the disease and develop new treatments. In pharmacology, MPTP has been used to study the mechanism of action of various drugs and their effects on the body. In toxicology, MPTP has been used to study the toxic effects of various substances on the body.
Eigenschaften
IUPAC Name |
N-morpholin-4-yl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c1-12(16(26)24-25-7-9-27-10-8-25)28-17-22-14(13-5-3-2-4-6-13)11-15(23-17)18(19,20)21/h2-6,11-12H,7-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKISAEIMGUNOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN1CCOCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{[(4-anilinophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B4082947.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4082951.png)
![5-[4-(benzyloxy)-3-ethoxyphenyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4082953.png)

![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4082971.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4082992.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4083005.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4083011.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4083016.png)


![1-(cyclohexylmethyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B4083039.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B4083047.png)
![4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B4083051.png)